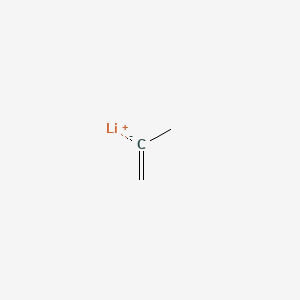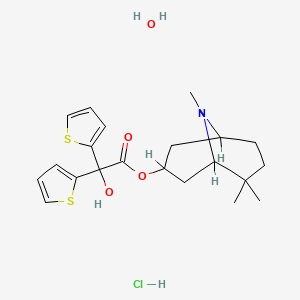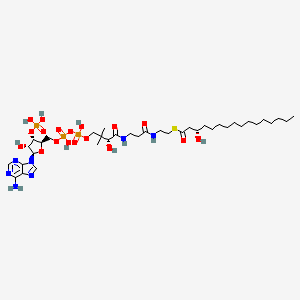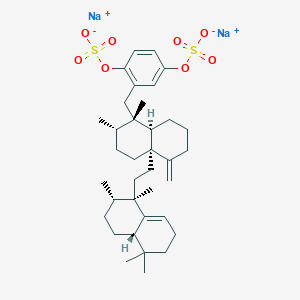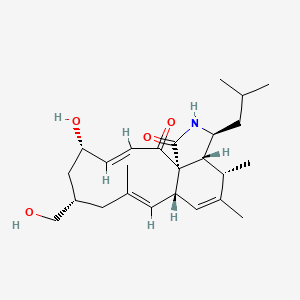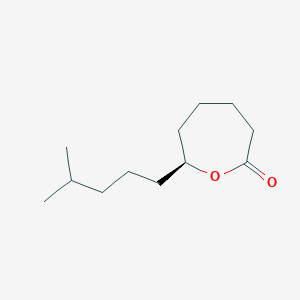
Tenivastatin calcium
Vue d'ensemble
Description
La Ténivastatine calcique est un composé pharmacologiquement actif connu pour ses effets inhibiteurs puissants sur la 3-hydroxy-3-méthylglutaryl coenzyme A réductase (HMG-CoA réductase). Cette enzyme joue un rôle crucial dans la biosynthèse du cholestérol. La Ténivastatine calcique est principalement utilisée pour ses propriétés hypolipidémiantes, ce qui en fait un agent précieux dans le traitement de l’hyperlipidémie et des affections cardiovasculaires associées .
Applications De Recherche Scientifique
Tenivastatin Calcium has a wide range of scientific research applications:
Safety and Hazards
Mécanisme D'action
La Ténivastatine calcique exerce ses effets en inhibant la HMG-CoA réductase, l’enzyme responsable de la conversion de la HMG-CoA en mévalonate, un précurseur du cholestérol. En inhibant cette enzyme, la Ténivastatine calcique réduit efficacement la synthèse du cholestérol dans le foie. Cela conduit à une augmentation de l’absorption du cholestérol des lipoprotéines de basse densité (LDL) du sang, ce qui réduit le taux de cholestérol global .
Analyse Biochimique
Biochemical Properties
Tenivastatin calcium plays a significant role in biochemical reactions by inhibiting HMG-CoA reductase. This enzyme is responsible for converting HMG-CoA to mevalonate, a precursor in the cholesterol biosynthesis pathway. By inhibiting HMGCR, this compound reduces cholesterol synthesis and increases the number of low-density lipoprotein (LDL) receptors on cell membranes, enhancing the clearance of LDL from the bloodstream . The interaction between this compound and HMGCR is reversible and involves binding to the enzyme’s active site, preventing substrate access and subsequent cholesterol production .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In hepatocytes, this compound upregulates LDL receptor expression, leading to increased LDL uptake and reduced plasma cholesterol levels . Additionally, it has been shown to impact endothelial cells by improving endothelial function and reducing inflammation . These effects are mediated through the inhibition of HMGCR and subsequent reduction in cholesterol synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to HMG-CoA reductase, leading to enzyme inhibition. This binding interaction is characterized by the formation of a stable complex between this compound and the enzyme’s active site . The inhibition of HMGCR results in decreased mevalonate production, which in turn reduces cholesterol synthesis . Furthermore, this compound influences gene expression by modulating the transcription of genes involved in cholesterol metabolism and LDL receptor regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that this compound maintains its efficacy in reducing cholesterol levels and improving endothelial function over extended periods . Prolonged exposure to high concentrations may lead to cellular toxicity and adverse effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively lowers cholesterol levels and improves cardiovascular health . At higher doses, this compound can cause toxic effects, including liver damage and muscle toxicity . Threshold effects have been observed, where the benefits of cholesterol reduction plateau at certain dosages, and further increases in dosage do not result in additional benefits .
Metabolic Pathways
This compound is involved in the cholesterol biosynthesis pathway. It interacts with HMG-CoA reductase, inhibiting the conversion of HMG-CoA to mevalonate . This inhibition reduces the flux through the cholesterol synthesis pathway, leading to decreased cholesterol production . Additionally, this compound affects the levels of other metabolites in the pathway, such as isoprenoids, which are important for various cellular functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound is primarily localized in the liver, where it exerts its cholesterol-lowering effects . Additionally, this compound can accumulate in other tissues, such as muscle, where it may cause adverse effects at high concentrations .
Subcellular Localization
The subcellular localization of this compound is primarily in the endoplasmic reticulum, where HMG-CoA reductase is located . This localization is crucial for its inhibitory effects on cholesterol synthesis. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its activity and function .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la Ténivastatine calcique implique plusieurs étapes, à partir du précurseur lactone approprié. Les étapes clés comprennent l’hydrolyse du cycle lactone pour former l’acide hydroxy correspondant, suivie de la formation du sel de calcium. Les conditions réactionnelles impliquent généralement l’utilisation de solvants organiques et de températures contrôlées pour garantir la stabilité des composés intermédiaires .
Méthodes de production industrielle
La production industrielle de la Ténivastatine calcique suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et l’efficacité du produit final. L’utilisation de techniques de purification avancées, telles que la cristallisation et la chromatographie, est courante dans la production industrielle de ce composé .
Analyse Des Réactions Chimiques
Types de réactions
La Ténivastatine calcique subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes hydroxy présents dans la molécule.
Réduction : Cette réaction peut affecter les groupes carbonyle au sein de la structure.
Substitution : Cette réaction peut se produire à différentes positions sur le cycle aromatique ou la chaîne aliphatique.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et divers agents halogénants pour les réactions de substitution. Les conditions de ces réactions impliquent généralement des températures et des niveaux de pH contrôlés pour garantir la transformation souhaitée .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type spécifique de réaction et des réactifs utilisés. Par exemple, l’oxydation peut conduire à la formation de cétones ou d’acides carboxyliques, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent introduire divers groupes fonctionnels dans la molécule .
Applications de la recherche scientifique
La Ténivastatine calcique a un large éventail d’applications de recherche scientifique :
Comparaison Avec Des Composés Similaires
Composés similaires
Simvastatine : Un autre inhibiteur de la HMG-CoA réductase avec des effets hypolipidémiants similaires.
Atorvastatine : Connue pour sa haute puissance et sa longue durée d’action.
Rosuvastatine : Remarquée pour son efficacité élevée dans la réduction des taux de cholestérol LDL.
Unicité
La Ténivastatine calcique est unique en raison de sa structure moléculaire spécifique, qui permet une inhibition puissante et sélective de la HMG-CoA réductase. Cette spécificité contribue à son efficacité dans la réduction des taux de cholestérol avec potentiellement moins d’effets secondaires par rapport aux autres statines .
Propriétés
IUPAC Name |
calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H40O6.Ca/c2*1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h2*7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);/q;;+2/p-2/t2*15-,16-,18+,19+,20-,21-,23-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHWDPOUOIKHKK-XQOMDNQHSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H78CaO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164695 | |
| Record name | Tenivastatin calcium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
911.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151006-18-7 | |
| Record name | Tenivastatin calcium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151006187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tenivastatin calcium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TENIVASTATIN CALCIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNO268EI8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


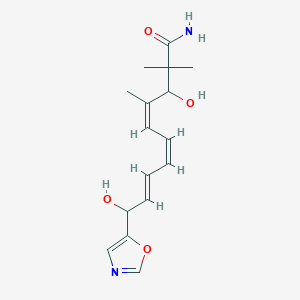
![(3E)-3-{[(4-methyl-5-oxo-2,5-dihydrofuran-2-yl)oxy]methylidene}-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B1250574.png)

